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Compound of Interest

Compound Name: NRC-16

Cat. No.: B15139291 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus

cynoglossus.[1] It has garnered significant interest within the research community due to its

potent antimicrobial and anti-biofilm activities against a broad spectrum of pathogens, including

Gram-positive and Gram-negative bacteria, and fungi.[1] Notably, NRC-16 exhibits low

cytotoxicity towards human cells, making it a promising candidate for further investigation in the

development of novel therapeutic agents.[1] These application notes provide a comprehensive

guide to the chemical synthesis, purification, characterization, and biological evaluation of the

NRC-16 peptide for research purposes.
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Property Value Reference

Sequence (3-Letter Code)

H-Gly-Trp-Lys-Lys-Trp-Leu-

Arg-Lys-Gly-Ala-Lys-His-Leu-

Gly-Gln-Ala-Ala-Ile-Lys-OH

[1]

Sequence (1-Letter Code) GWKKWLRKGAKHLGQAAIK [1]

Molecular Formula C₁₀₂H₁₆₆N₃₂O₂₁ [1]

Molecular Weight 2176.8 g/mol [1]

Biological Activity Antimicrobial, Anti-biofilm [1]

Source
Witch flounder

(Glyptocephalus cynoglossus)
[1]

Section 1: Chemical Synthesis of NRC-16 via Solid-
Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing NRC-16 is Fmoc-based Solid-Phase Peptide

Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing

peptide chain that is covalently attached to an insoluble resin support.

SPPS Workflow Overview
The synthesis of NRC-16 follows a cyclical process of deprotection and coupling steps. The

workflow is initiated by attaching the C-terminal amino acid to the resin, followed by the

sequential addition of the remaining amino acids.
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Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Experimental Protocol: Fmoc-SPPS of NRC-16
Materials:

Rink Amide resin (for C-terminal amide)

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Piperidine

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Dichloromethane (DCM)

Cleavage cocktail (see section 1.3)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes

to remove the Fmoc protecting group from the resin's linker.

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH for NRC-
16) to the deprotected resin. Use a coupling reagent like HBTU in the presence of a base

such as DIPEA. Allow the reaction to proceed for 1-2 hours.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping

solution (e.g., acetic anhydride and DIPEA in DMF).

Washing: Wash the resin with DMF to remove excess reagents and byproducts.
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Cycle Repetition: Repeat the deprotection (step 2) and coupling (step 4) steps for each

subsequent amino acid in the NRC-16 sequence.

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection.

Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptide-

resin under vacuum.

Cleavage and Deprotection
The cleavage step releases the synthesized peptide from the resin and removes the side-chain

protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid

composition of the peptide. For NRC-16, which contains Tryptophan (Trp) and Arginine (Arg), a

standard cleavage cocktail with scavengers is recommended to prevent side reactions.[2]

Recommended Cleavage Cocktail (Reagent K):

Reagent Percentage Purpose

Trifluoroacetic acid (TFA) 82.5% Cleavage Agent

Water 5% Scavenger

Phenol 5% Scavenger

Thioanisole 5% Scavenger

1,2-Ethanedithiol (EDT) 2.5% Scavenger

Procedure:

Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the crude peptide.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Section 2: Purification and Characterization of NRC-
16
Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
The crude NRC-16 peptide is purified using preparative RP-HPLC to isolate the desired full-

length peptide from truncated sequences and other impurities.

Typical RP-HPLC Parameters:

Parameter Specification

Column C18 stationary phase

Mobile Phase A 0.1% TFA in water

Mobile Phase B 0.1% TFA in acetonitrile

Gradient
A linear gradient of increasing Mobile Phase B

(e.g., 5% to 60% B over 30 minutes)

Detection UV absorbance at 214 nm and 280 nm

Procedure:

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Inject the sample onto the preparative RP-HPLC column.

Elute the peptide using the specified gradient.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the purified NRC-16 peptide as a white

powder.

Characterization
The identity and purity of the synthesized NRC-16 peptide must be confirmed using analytical

techniques.

2.2.1. Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the synthesized peptide.[3][4][5]

Expected Mass:

Monoisotopic Mass: 2175.30 g/mol

Average Mass: 2176.8 g/mol

2.2.2. Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product. A single sharp

peak indicates a high degree of purity.

Section 3: Protocols for Biological Evaluation of
NRC-16
Antimicrobial Activity Assay (Minimum Inhibitory
Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of

a microorganism.[6][7]

Procedure:

Prepare a two-fold serial dilution of the purified NRC-16 peptide in a suitable broth medium

in a 96-well microtiter plate.
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Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli,

S. aureus).

Include positive (microorganism without peptide) and negative (broth only) controls.

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for

18-24 hours).

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600

nm.

Anti-Biofilm Activity Assay
This assay evaluates the ability of NRC-16 to inhibit biofilm formation.[8][9]

Procedure:

Dispense a standardized bacterial suspension into the wells of a 96-well plate.

Add serial dilutions of NRC-16 to the wells.

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at

37°C).

After incubation, gently wash the wells to remove planktonic bacteria.

Stain the adherent biofilm with a suitable dye (e.g., crystal violet).

Solubilize the dye and measure the absorbance to quantify the biofilm biomass.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[10][11][12][13]

Procedure:

Seed human cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere

overnight.
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Replace the medium with fresh medium containing serial dilutions of NRC-16.

Incubate for a specified period (e.g., 24 hours).

Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow

MTT to purple formazan crystals.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the

absorbance.

Section 4: Mechanism of Action
Cationic antimicrobial peptides like NRC-16 primarily act by disrupting the integrity of the

bacterial cell membrane.[14][15][16] Their positive charge facilitates interaction with the

negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS)

in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads

to membrane permeabilization and ultimately cell death.
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Figure 2: Proposed mechanism of action of NRC-16 on bacterial cells.
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The protocols and application notes provided herein offer a comprehensive framework for the

successful synthesis, purification, characterization, and biological evaluation of the NRC-16
peptide. Adherence to these methodologies will enable researchers to produce high-quality

NRC-16 for further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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